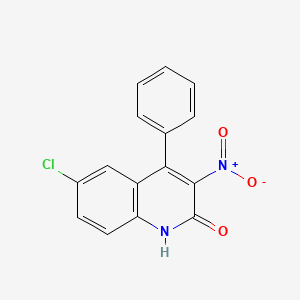

6-Chloro-3-nitro-4-phenyl-quinolin-2-ol

Description

Significance of Quinoline (B57606) Scaffold in Chemical and Biological Research

The quinoline nucleus is a fundamental structural motif found in numerous natural alkaloids and synthetic compounds with significant pharmacological properties. nih.gov This heterocyclic scaffold is associated with a diverse range of biological activities, including antimalarial, antibacterial, anticancer, antifungal, anti-inflammatory, and antiviral effects. orientjchem.orgbiointerfaceresearch.comresearchgate.net The success of quinoline-based drugs, such as chloroquine (B1663885) for malaria and ciprofloxacin (B1669076) for bacterial infections, has cemented its importance in medicinal chemistry. researchgate.net

The synthetic versatility of the quinoline ring allows for the introduction of various functional groups at different positions, which can modulate the compound's biological and physicochemical properties. nih.govfrontiersin.org This adaptability makes it an attractive scaffold for drug discovery and the development of new therapeutic agents targeting a wide range of diseases. nih.govresearchgate.net Researchers have extensively explored the structure-activity relationships (SAR) of quinoline derivatives to design more potent and selective molecules. biointerfaceresearch.com

Table 1: Illustrative Biological Activities of Quinoline Derivatives

| Biological Activity | Examples of Active Quinoline Scaffolds | Reference(s) |

| Anticancer | Camptothecin and its analogs, various substituted quinolines | nih.govnih.gov |

| Antimalarial | Quinine, Chloroquine, Mefloquine | nih.govbiointerfaceresearch.com |

| Antibacterial | Ciprofloxacin, Ofloxacin, Nalidixic acid | biointerfaceresearch.comresearchgate.netresearchgate.net |

| Antifungal | Substituted quinolines | nih.govresearchgate.net |

| Antiviral | Quinoline derivatives | orientjchem.org |

| Anti-inflammatory | Quinoline-chalcone hybrids | biointerfaceresearch.com |

| Antileishmanial | 4-substituted quinoline derivatives, quinoline-containing selenocyanates | mdpi.comnih.gov |

Overview of Derivatization Strategies for Enhanced Functionalization

The functionalization of the quinoline scaffold is a key strategy to enhance its therapeutic potential and to synthesize novel compounds with improved efficacy and selectivity. researchgate.netfrontiersin.org Various synthetic methodologies have been developed to modify the quinoline ring system.

Common derivatization strategies include:

Substitution Reactions: The quinoline ring can undergo both electrophilic and nucleophilic substitution reactions, allowing for the introduction of a wide range of substituents. frontiersin.org For instance, halogenation, nitration, and amination are common modifications.

C-H Functionalization: Direct C-H bond activation has emerged as a powerful tool for the regioselective functionalization of the quinoline ring, providing an efficient route to novel derivatives. researchgate.net

N-Oxide Formation: The formation of quinoline N-oxides can be used as a directing group to facilitate regioselective functionalization at specific positions of the quinoline core. researchgate.net

Hybridization: Combining the quinoline scaffold with other pharmacologically active moieties, such as pyrazoles, oxadiazoles, or chalcones, can lead to hybrid molecules with enhanced or synergistic biological activities. biointerfaceresearch.comresearchgate.netnih.gov For example, 5-[6-chloro/fluoro/nitro-2-(p-chloro/fluoro/methyl phenyl)-quinolin-4-yl]-1,3,4-oxadiazole-2-thiols have been synthesized and evaluated for their antimicrobial properties. researchgate.net

Synthesis of Fused Systems: The quinoline ring can be fused with other heterocyclic rings to create more complex polycyclic structures, such as pyrimido[4,5-b]quinolines, which have shown antitumor activity. biointerfaceresearch.com

Scope and Objectives of Academic Research on 6-Chloro-3-nitro-4-phenyl-quinolin-2-ol and its Analogs

While direct research on this compound is not extensively documented in publicly available literature, the academic interest in this specific compound and its analogs can be inferred from the established importance of its constituent functional groups on the quinoline scaffold.

The research objectives for investigating compounds like this compound would likely include:

Synthesis and Characterization: The primary step involves the development of a synthetic route to produce the target compound and its analogs. researchgate.net This would be followed by thorough characterization using techniques like NMR, mass spectrometry, and X-ray crystallography to confirm the structure. researchgate.netnih.gov

Exploration of Biological Activity: Based on the known activities of related quinolines, researchers would likely screen these new compounds for a range of biological effects, particularly anticancer activity. nih.govnih.gov The presence of a chlorine atom at the 6-position, a nitro group at the 3-position, and a phenyl group at the 4-position creates a unique electronic and steric profile that could lead to novel biological interactions. For instance, N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivatives have been investigated as potential anticancer agents targeting the PI3Kα enzyme. nih.govmdpi.com

Structure-Activity Relationship (SAR) Studies: By synthesizing a series of analogs with variations in the substitution pattern, researchers can establish SARs. nih.gov This involves systematically altering the substituents on the quinoline ring and the phenyl group to understand their impact on biological activity.

Investigation of Mechanism of Action: A key objective would be to elucidate the molecular mechanism by which these compounds exert their biological effects. nih.gov This could involve studies on their interaction with specific enzymes, receptors, or DNA. nih.gov For example, many quinoline derivatives are known to inhibit tyrosine kinases or act as DNA intercalating agents. nih.govorientjchem.org

The specific combination of substituents in this compound suggests a deliberate design to explore new chemical space within the quinoline family, with the potential for discovering compounds with unique therapeutic properties.

Structure

2D Structure

3D Structure

Properties

CAS No. |

284663-83-8 |

|---|---|

Molecular Formula |

C15H9ClN2O3 |

Molecular Weight |

300.69 g/mol |

IUPAC Name |

6-chloro-3-nitro-4-phenyl-1H-quinolin-2-one |

InChI |

InChI=1S/C15H9ClN2O3/c16-10-6-7-12-11(8-10)13(9-4-2-1-3-5-9)14(18(20)21)15(19)17-12/h1-8H,(H,17,19) |

InChI Key |

XLJMQSLOEBFAKA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Cl)[N+](=O)[O-] |

solubility |

<0.3 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 6 Chloro 3 Nitro 4 Phenyl Quinolin 2 Ol and Its Derivatives

Classical and Contemporary Approaches to Quinolinone Synthesis

The foundational methods for constructing the quinoline (B57606) and quinolinone core have been established for over a century and continue to be refined and utilized. nih.gov These classical syntheses, often named after their discoverers, provide robust pathways to a wide range of quinoline derivatives. iipseries.orgjptcp.com

The Friedländer synthesis is a versatile and widely used method for the preparation of quinolines. wikipedia.org It involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing a reactive α-methylene group, such as a ketone or an aldehyde. researchgate.netorganicreactions.orgorganic-chemistry.org The reaction can be catalyzed by acids or bases, or in some cases, can proceed simply by heating the reactants. researchgate.netorganicreactions.org

A key advantage of the Friedländer synthesis is its efficiency in generating polysubstituted quinolines. organic-chemistry.org However, a significant limitation lies in the availability of the required 2-aminobenzaldehyde or 2-aminoketone starting materials. researchgate.net

Reaction Variants and Catalysts:

Catalysts: The reaction can be promoted by various catalysts, including trifluoroacetic acid, p-toluenesulfonic acid, iodine, and various Lewis acids. wikipedia.org

Enantioselective Friedländer Reaction: The use of enamine catalysis has enabled the first catalytic enantioselective Friedländer reaction, allowing for the synthesis of chiral quinolines. acs.org

Two plausible mechanisms are proposed for the Friedländer synthesis. The first involves an aldol (B89426) condensation followed by cyclization and dehydration. The second pathway proceeds through the formation of a Schiff base, followed by an intramolecular aldol reaction and subsequent elimination. wikipedia.org

Extensions of the Friedländer synthesis include the Pfitzinger and Niementowski reactions, which utilize isatin (B1672199) or anthranilic acid derivatives, respectively. researchgate.netorganicreactions.org

The Skraup synthesis is a classic method for producing quinolines, first reported by the Czech chemist Zdenko Hans Skraup. wikipedia.org The reaction typically involves heating aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.orgpharmaguideline.com The mechanism begins with the dehydration of glycerol to acrolein, which then undergoes a conjugate addition with aniline. The resulting intermediate cyclizes and is subsequently oxidized to form the quinoline ring. pharmaguideline.comgoogle.com While effective, the reaction is known for its often vigorous and sometimes violent nature, which can be mitigated by the addition of ferrous sulfate. wikipedia.org

The Doebner-von Miller reaction is considered a variation of the Skraup synthesis. nih.gov It involves the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst. wikipedia.orgsynarchive.com This method allows for the synthesis of substituted quinolines by varying the structure of the α,β-unsaturated carbonyl compound. wikipedia.org A key feature of this reaction is that the α,β-unsaturated carbonyl can be generated in situ from two carbonyl compounds via an aldol condensation, a variation known as the Beyer method. wikipedia.org

| Reaction | Key Reactants | Catalyst/Conditions | Product |

| Skraup Synthesis | Aniline, Glycerol, Oxidizing Agent | Sulfuric Acid, Heat | Quinoline |

| Doebner-von Miller Reaction | Aniline, α,β-Unsaturated Carbonyl | Acid Catalyst | Substituted Quinoline |

The Knorr quinoline synthesis , reported in 1886, involves the reaction of a β-ketoanilide to produce a 2-hydroxyquinoline (B72897). wikipedia.org This method is distinct from the Conrad-Limpach synthesis in terms of the final product isomer.

The Conrad-Limpach synthesis is a condensation reaction between anilines and β-ketoesters. wikipedia.orgquimicaorganica.org This reaction can lead to the formation of either 4-hydroxyquinolines or 4-quinolones, depending on the reaction conditions. wikipedia.orgresearchgate.net The reaction proceeds through a Schiff base intermediate. wikipedia.org The use of high-boiling point solvents is often necessary to drive the cyclization step, which involves the disruption of the aromaticity of the phenyl ring. nih.gov

A notable aspect of these syntheses is the regioselectivity observed when using β-ketoesters. At lower temperatures, the reaction favors the formation of the 4-quinolone (Conrad-Limpach product), while at higher temperatures (around 140°C), the 2-hydroxyquinoline (Knorr product) is preferentially formed. wikipedia.org This temperature-dependent selectivity makes the combined "Conrad-Limpach-Knorr reaction" a versatile tool for accessing different quinolone isomers. wikipedia.org

The Combes quinoline synthesis , first described in 1888, involves the reaction of an aniline with a β-diketone in the presence of an acid catalyst, typically concentrated sulfuric acid, to form a substituted quinoline. wikipedia.orgyoutube.com The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes an acid-catalyzed ring closure. wikipedia.org This method is particularly useful for the synthesis of 2,4-disubstituted quinolines. wikipedia.org

The Pfitzinger reaction , also known as the Pfitzinger-Borsche reaction, is a method for synthesizing substituted quinoline-4-carboxylic acids. wikipedia.orgcambridge.org It involves the reaction of isatin with a carbonyl compound in the presence of a base. wikipedia.orgresearchgate.net The base, such as potassium hydroxide, hydrolyzes the amide bond in isatin to form a keto-acid intermediate. This intermediate then reacts with the carbonyl compound to form an imine, which subsequently cyclizes and dehydrates to yield the final quinoline-4-carboxylic acid product. wikipedia.org A variation of this reaction, known as the Halberkann variant, utilizes N-acyl isatins to produce 2-hydroxy-quinoline-4-carboxylic acids. wikipedia.org

| Synthesis Method | Key Reactants | Key Intermediate | Final Product |

| Combes Synthesis | Aniline, β-Diketone | Schiff Base | 2,4-Disubstituted Quinoline wikipedia.org |

| Pfitzinger Reaction | Isatin, Carbonyl Compound | Keto-acid, Imine | Substituted Quinoline-4-carboxylic acid wikipedia.org |

| Halberkann Variant | N-acyl isatin, Base | 2-Hydroxy-quinoline-4-carboxylic acid wikipedia.org |

The Gould-Jacobs reaction is a significant method for the synthesis of 4-hydroxyquinolines and their derivatives. wikipedia.org The process begins with the condensation of an aniline with an alkoxymethylenemalonic ester or an acylmalonic ester. wikipedia.org This is followed by a thermal cyclization to form a 4-hydroxy-3-carboalkoxyquinoline, which exists predominantly in the 4-oxo tautomeric form. wikipedia.org Subsequent saponification and decarboxylation yield the 4-hydroxyquinoline (B1666331). wikipedia.org

A key consideration in the Gould-Jacobs reaction is its regioselectivity when using asymmetrically substituted anilines, which can lead to a mixture of products. mdpi.com The high temperatures required for the cyclization step can also lead to product decomposition and side reactions. mdpi.com Microwave irradiation has been employed to improve yields and shorten reaction times. ablelab.eu This reaction has been utilized in the synthesis of various biologically active compounds, including antimalarials. wikipedia.org

Modern Catalytic Approaches for Quinoline Synthesis

Modern synthetic chemistry has seen a surge in the development of catalytic methods for quinoline synthesis, offering milder reaction conditions, greater efficiency, and improved functional group tolerance compared to classical methods. nih.govrsc.org

Palladium-catalyzed reactions have become a powerful tool for the synthesis of quinolones. nih.gov These methods often involve cross-coupling reactions and can be designed as tandem processes to rapidly build molecular complexity. nih.gov Palladium catalysts have been used in the synthesis of both quinolin-2(1H)-ones and quinolin-4(1H)-ones. nih.gov For instance, a palladium-catalyzed oxidative cyclization of aryl allyl alcohols and anilines provides a route to quinolines without the need for acids or bases. deepdyve.comrsc.org Another approach involves the palladium-catalyzed reaction of o-aminocinnamonitriles with arylhydrazines. nih.gov

Gold-catalyzed reactions have also emerged as a highly effective strategy for quinoline synthesis. rsc.orgrsc.org Gold catalysts, in both Au(I) and Au(III) oxidation states, can facilitate various intermolecular annulations and intramolecular cyclizations. rsc.org These reactions often proceed under mild conditions with high efficiency. nih.gov For example, gold-catalyzed annulations of anthranils with alkynes or the cyclization of benzaldehyde-tethered ynamides with anilines have been developed. acs.orgnih.gov

Iron-catalyzed methods offer a more sustainable and cost-effective alternative for quinoline synthesis. organic-chemistry.orgrsc.org Iron catalysts, being earth-abundant and generally non-toxic, are attractive for green chemistry applications. rsc.org An iron-catalyzed acceptorless dehydrogenative coupling of α-2-aminoaryl alcohols with secondary alcohols provides an atom-economical route to quinolines. rsc.orgrsc.org Furthermore, iron-catalyzed remote C-H allylation of quinolines has been achieved, demonstrating the versatility of this metal in functionalizing the quinoline scaffold. acs.org

Copper-catalyzed syntheses have also been developed. For example, an intermolecular decarboxylative cascade cyclization of aryl aldehydes, anilines, and acrylic acid using a copper catalyst allows for the direct synthesis of 2-substituted quinolines. organic-chemistry.org

| Catalyst | Reaction Type | Example Substrates | Key Features |

| Palladium | Oxidative Cyclization, Cross-Coupling | Aryl allyl alcohols and anilines; o-aminocinnamonitriles and arylhydrazines nih.govdeepdyve.comnih.gov | Mild conditions, high functional group tolerance, tandem processes. nih.gov |

| Gold | Annulation, Cyclization | Anthranils and alkynes; Benzaldehyde-tethered ynamides and anilines nih.govacs.orgnih.gov | High efficiency, mild conditions, diverse reaction pathways. rsc.orgnih.gov |

| Iron | Dehydrogenative Coupling, C-H Functionalization | α-2-aminoaryl alcohols and secondary alcohols rsc.orgrsc.org | Earth-abundant, low-cost, environmentally benign. rsc.org |

| Copper | Cascade Cyclization | Aryl aldehydes, anilines, acrylic acid organic-chemistry.org | Direct synthesis of substituted quinolines. organic-chemistry.org |

Transition Metal-Catalyzed Cyclizations (e.g., Palladium, Gold, Copper, Cobalt)

Transition metals have become indispensable tools in the construction of complex heterocyclic frameworks like quinolines. ias.ac.in Catalysts based on palladium, gold, copper, and cobalt facilitate a variety of cyclization reactions, providing efficient routes to the quinolin-2-ol core. researchgate.net

Palladium (Pd): Palladium catalysts are widely used for constructing quinolin-2(1H)-ones and their derivatives. nih.gov One common strategy involves the Heck coupling of iodoanilines with α,β-unsaturated carbonyl compounds, followed by an acid-mediated cyclization. nih.gov For instance, the reaction of 2-iodoaniline (B362364) with appropriate carbonyl compounds using a Pd(OAc)₂ catalyst with a PPh₃ ligand can yield 3-substituted quinolin-2(1H)-ones. nih.gov Another approach is the palladium-catalyzed oxidative cyclization of aryl allyl alcohols and anilines, which proceeds without the need for acids or bases and tolerates a range of functional groups. rsc.orgscispace.com Cascade reactions, such as the palladium-catalyzed amidation/aldol condensation of aryl halides with acetamides, also provide access to diversely substituted 4-arylquinolin-2(1H)-ones. nih.gov

Gold (Au): Gold catalysis has emerged as a powerful method for quinoline synthesis due to the ability of gold catalysts to activate alkyne bonds. acs.orgrsc.org A facile synthesis of polyfunctionalized quinolines can be achieved through the intermolecular cyclization of 2-aminoaryl carbonyls and internal alkynes using a (PPh₃)AuCl/AgOTf catalytic system. acs.org This method allows for the efficient integration of various functional groups. acs.org Gold-catalyzed cascade reactions provide rapid and highly efficient pathways to quinoid heteroaryls, offering excellent yields. nih.gov Different gold-catalyzed approaches include cyclization, heteroarylation, and cycloisomerization, highlighting the versatility of this metal in synthesizing complex quinoline structures. nih.govnih.gov

Copper (Cu): Copper catalysts, being cost-effective and readily available, are attractive for quinoline synthesis. ijstr.org A well-defined, air-stable Cu(II)-catalyst has been used for the dehydrogenative coupling of 2-aminobenzyl alcohols with ketones to produce a wide variety of substituted quinolines under aerial conditions. ijstr.org Copper-catalyzed tandem reactions, involving Knoevenagel condensation of ortho-bromobenzaldehydes with active methylene (B1212753) nitriles followed by reductive amination and intramolecular cyclization, afford substituted quinolines with high regioselectivity. rsc.org Furthermore, N-heterocyclic carbene copper-catalyzed reactions of 2-aminobenzyl alcohols and aryl ketones can produce quinolines at room temperature using DMSO as an oxidant. rsc.org

Cobalt (Co): Cobalt-based catalysts offer an economical and efficient alternative for quinoline synthesis. rsc.orgacs.org A ligand-free system using Co(OAc)₂·4H₂O catalyzes the dehydrogenative cyclization of 2-aminoaryl alcohols with ketones to give quinolines in good to excellent yields. acs.org Phosphine-free cobalt(II) complexes with redox-active ligands have also been developed for the synthesis of quinolines via the dehydrogenative oxidation of 2-amino benzyl (B1604629) alcohol and subsequent coupling with a ketone. acs.org The catalytic efficiency in these systems can be influenced by the redox potential of the ligand. acs.org

Interactive Table: Comparison of Transition Metal-Catalyzed Quinoline Syntheses

| Catalyst System | Starting Materials | Key Features | Yields | Ref. |

|---|---|---|---|---|

| Palladium | ||||

| Pd(OAc)₂ / PPh₃ / NaOAc | 2-Iodoaniline, α,β-Unsaturated Carbonyls | Coupling-cyclization | 67-76% | nih.gov |

| Pd(OAc)₂ | Aryl Allyl Alcohols, Anilines | Additive-free oxidative cyclization | Satisfactory | rsc.orgscispace.com |

| PdCl₂ / Cu(OAc)₂ / O₂ | N-substituted-3,3-diarylacrylamides | Intramolecular amidation | - | nih.gov |

| Gold | ||||

| (PPh₃)AuCl / AgOTf | 2-Aminocarbonyls, Internal Alkynes | Intermolecular cycloaddition | up to 93% | acs.org |

| PicAuCl₂ | Electron-deficient alkynes, Anilines | Dual activation of C-C bonds and carbonyls | High | nih.gov |

| Copper | ||||

| [CuLCl₂] (L=pincer ligand) | 2-Aminobenzyl Alcohols, Ketones | Dehydrogenative coupling under air | Moderate-Good | ijstr.org |

| CuI / L-proline | o-Bromobenzaldehyde, Active Methylene Nitriles | Tandem condensation/amination/cyclization | - | rsc.org |

| Cobalt | ||||

| Co(OAc)₂·4H₂O / KOtBu | 2-Aminoaryl Alcohols, Ketones | Ligand-free dehydrogenative cyclization | up to 97% | acs.org |

| Co(II)-pincer complex | 2-Amino Benzyl Alcohol, Ketones | Dehydrogenative oxidation/coupling | 67-83% | acs.org |

Metal-Free and Organocatalytic Methods

To circumvent the use of potentially toxic and expensive transition metals, metal-free and organocatalytic synthetic strategies have gained significant traction. researchgate.net These methods align with the principles of green chemistry and provide access to quinoline derivatives under mild conditions. nih.govnih.gov

Organocatalysis, which utilizes small organic molecules to accelerate reactions, has been successfully applied to quinoline synthesis. researchgate.net For example, the Povarov reaction, a multicomponent reaction (MCR), can be promoted by catalysts like molecular iodine to form quinolines directly from anilines, aldehydes, and alkynes. mdpi.com Acid catalysts such as p-toluenesulfonic acid (p-TsOH) and trifluoroacetic acid (TFA) are also employed. researchgate.netnih.gov A p-TsOH-catalyzed three-component reaction of aromatic aldehydes, amines, and ferrocenylacetylene in water provides an efficient, green synthesis of 4-ferrocenylquinolines. researchgate.net Similarly, TFA can promote the reactions of anthranilamides and ketoalkynes to furnish quinazolinones, a related class of heterocycles. nih.gov

Base-catalyzed methods are also prevalent. 1,4-diazabicyclo[2.2.2]octane (DABCO) has been used as a basic organocatalyst for the oxidative cyclization of 2-fluorobenzaldehydes and 2-aminopyridines. frontiersin.org Radical-promoted cyclizations offer another metal-free alternative. N-bromosuccinamide (NBS) can mediate the radical cyclization of propenoate precursors to yield 3-substituted quinolines under visible light. mdpi.com

Microwave-Assisted Synthetic Procedures

Microwave-assisted organic synthesis has been recognized as a valuable technique for accelerating reaction rates, often leading to higher yields and cleaner reactions in shorter times compared to conventional heating. researchgate.net This technology has been applied to classical quinoline syntheses, such as the Friedländer reaction, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. researchgate.net The use of microwave irradiation in a one-pot, two-component reaction of 2-amino-5-chlorobenzophenone (B30270) and bicyclohexanone has been shown to produce quinoline derivatives in excellent yields. researchgate.net

Microwave assistance is also beneficial in multicomponent reactions. A rapid, microwave-assisted Povarov-type MCR using (±) camphor-10-sulfonic acid (CSA) as a promoter allows for the synthesis of 4-arylated quinolines from anilines, alkynes, and paraformaldehyde without a metal catalyst. researchgate.net

Multicomponent Reactions (MCRs) for Scaffold Diversity

Multicomponent reactions (MCRs) are highly convergent and atom-economical processes where three or more reactants combine in a single pot to form a complex product that incorporates most of the atoms from the starting materials. researchgate.net This strategy is exceptionally efficient for creating molecular diversity and is well-suited for the synthesis of polysubstituted quinoline scaffolds. researchgate.netiipseries.org

The Povarov reaction is a prominent MCR used for quinoline synthesis, typically involving an aniline, an aldehyde, and an activated alkene or alkyne to form tetrahydroquinolines, which can then be oxidized to quinolines. mdpi.comiipseries.org Variations of this reaction allow for the synthesis of a wide range of substituted quinolines. researchgate.net Another important MCR is the Doebner–Von Miller reaction, which can be promoted by acetic acid in a metal- and oxidant-free manner to produce fused chromenoquinolines. researchgate.net The use of different catalysts, such as zinc(II) triflate, in the multicomponent coupling of alkynes, amines, and aldehydes provides a ligand-free and solvent-free route to 2,3-disubstituted quinolines. nih.gov

Targeted Synthesis of Substituted Quinolin-2-ols

The synthesis of the specific target molecule, 6-Chloro-3-nitro-4-phenyl-quinolin-2-ol, requires precise control over the introduction of substituents onto the quinolin-2-ol backbone. This involves strategic halogenation and nitration reactions where positional selectivity is paramount.

Strategies for Introducing Halogen Substituents (e.g., Chlorine)

Introducing halogen atoms, such as chlorine, onto the quinoline scaffold is a common strategy in medicinal chemistry to modulate the biological activity of the molecule. nih.gov The synthesis of halogenated quinolines can be achieved by starting with pre-halogenated precursors, such as a chlorinated aniline, in a classical quinoline synthesis like the Conrad-Limpach or Skraup reactions. For the target molecule, using 4-chloroaniline (B138754) as a starting material would directly place the chlorine atom at the 6-position of the resulting quinoline ring.

Alternatively, direct halogenation of a pre-formed quinoline ring can be performed, although this often results in a mixture of products. The position of substitution is dictated by the electronic properties of the existing substituents and the reaction conditions.

Nitration Reactions and Positional Selectivity

The introduction of a nitro group onto the quinoline ring is a critical step in the synthesis of this compound. Electrophilic nitration of quinoline itself, typically using a mixture of nitric acid and sulfuric acid, results in substitution on the benzene (B151609) ring rather than the pyridine (B92270) ring. uop.edu.pk The reaction proceeds through the protonated quinolinium ion, which is a highly deactivated species. stackexchange.com Consequently, substitution occurs at a much slower rate than in naphthalene, with the primary products being a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. uop.edu.pkstackexchange.com

Achieving nitration at the C3 position, as required for the target compound, is challenging via standard electrophilic substitution on the basic quinoline core. The electronic nature of the pyridine ring directs nucleophilic attack to the C2 and C4 positions, while electrophilic attack is disfavored. quora.com However, the positional selectivity of nitration is highly dependent on the reaction conditions and the nature of the substrate. For instance, the nitration of quinoline 1-oxide can lead to substitution at the 4-position. elsevierpure.com In the context of a pre-formed 6-chloro-4-phenyl-quinolin-2-ol, the existing substituents—the electron-withdrawing chloro group, the bulky phenyl group, and the electron-donating hydroxyl group (in its tautomeric amide form)—would collectively influence the regiochemical outcome of the nitration. The directing effects of these groups must be carefully considered to favor substitution at the C3 position over other available sites on the heterocyclic or carbocyclic rings. In some cases, when primary positions like C5 and C8 are blocked, nitration can be forced to occur at other positions, such as C6, under harsh conditions. stackexchange.com

Phenyl Group Incorporation Methodologies

The introduction of a phenyl group at the 4-position of the quinoline scaffold is a key synthetic step in the formation of this compound and its derivatives. Two prominent methodologies for this transformation are the Friedländer annulation and palladium-catalyzed cross-coupling reactions.

The Friedländer synthesis is a widely utilized and effective method for constructing quinoline derivatives. nih.gov This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone, followed by a cyclodehydration step. nih.gov For the synthesis of a 4-phenyl-substituted quinoline, a common precursor is a 2-aminoaryl ketone that already contains the desired phenyl group, like 2-aminobenzophenone. nih.gov The reaction proceeds by forming an enamine or imine intermediate, which then undergoes an intramolecular aldol-type condensation to form the heterocyclic ring. Researchers have developed solvent-free versions of this synthesis, for instance, using poly(phosphoric acid) as both a catalyst and a reaction medium, which provides a convenient and straightforward workup procedure. nih.gov

Palladium-catalyzed cross-coupling reactions , particularly the Suzuki-Miyaura coupling , offer a versatile alternative for forming the crucial carbon-carbon bond between the quinoline core and the phenyl group. wikipedia.orgresearchgate.net The Suzuki reaction couples an organoboron species (like a phenylboronic acid) with an organohalide in the presence of a palladium catalyst and a base. wikipedia.orgyoutube.com In the context of synthesizing 4-phenylquinolines, this can be achieved by starting with a 4-haloquinoline derivative, such as a 4-chloroquinoline. nih.gov The reaction mechanism involves a catalytic cycle comprising three main steps: oxidative addition of the organohalide to the palladium(0) catalyst, transmetalation of the organic group from the boron compound to the palladium complex, and reductive elimination to form the final coupled product and regenerate the catalyst. wikipedia.org Researchers have successfully used this one-pot operation to synthesize 2,3,4-triarylquinolines by coupling 2-aryl-4-chloro-3-iodoquinolines with an excess of arylboronic acid. nih.gov

The choice between these methodologies often depends on the availability of starting materials and the desired substitution pattern on the final molecule. The table below summarizes key aspects of these two approaches.

| Methodology | Key Reactants | Catalyst/Reagent | Key Advantages |

| Friedländer Synthesis | 2-aminoaryl ketone (e.g., 2-aminobenzophenone), compound with active methylene group | Acid or base catalyst (e.g., Poly(phosphoric acid)) | Often a one-pot reaction, can be performed under solvent-free conditions. nih.gov |

| Suzuki-Miyaura Coupling | 4-haloquinoline, Phenylboronic acid | Palladium complex (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | High functional group tolerance, mild reaction conditions. wikipedia.orgnih.gov |

Green Chemistry Principles in Quinoline Synthesis

The synthesis of quinoline derivatives is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous substances. researchgate.netnih.gov These sustainable approaches are not only environmentally beneficial but also often lead to improved reaction efficiency. ijpsjournal.com

Microwave-Assisted Synthesis (MAS) has emerged as a powerful tool in green organic synthesis. benthamdirect.com By using microwave irradiation, chemical reactions can be accelerated dramatically, leading to significantly shorter reaction times compared to conventional heating methods. tandfonline.comrsc.orgbenthamdirect.com This technique often results in higher yields and product purity. rsc.org For example, microwave-assisted Friedländer synthesis has been shown to produce 8-hydroxyquinolines with a 72% yield, a substantial improvement over the 34% yield obtained with conventional heating. rsc.org The energy in microwave-assisted reactions is transferred directly to the reacting molecules, a process known as molecular heating, which is more efficient than conventional thermal conduction. tandfonline.com

Ultrasound-assisted synthesis is another energy-efficient technique that utilizes high-frequency sound waves to promote chemical reactions. rsc.orgnih.gov Sonication can enhance mass and heat transfer, leading to faster reactions, higher yields, and improved selectivity. ijpsjournal.com This method has been successfully applied to the synthesis of hybrid quinoline-imidazole derivatives, demonstrating remarkable reductions in reaction time from 48–96 hours under conventional heating to just 1–2 hours with ultrasound, along with a slight increase in yields. rsc.orgnih.gov

The use of environmentally benign solvents and catalysts is a cornerstone of green quinoline synthesis. researchgate.net Traditional methods often rely on hazardous organic solvents. nih.gov Green alternatives include water, ethanol (B145695), or ionic liquids. researchgate.nettandfonline.com Ionic liquids (ILs) are particularly noteworthy as they are non-volatile, thermally stable, and can often be recycled and reused without significant loss of activity. acs.orgnih.gov They can function as both the solvent and the catalyst in reactions like the Friedländer synthesis. acs.org Furthermore, biocatalysis, using enzymes like α-chymotrypsin in an ionic liquid-aqueous solution, presents an eco-friendly approach to quinoline synthesis, allowing for milder reaction conditions and reduced enzyme loading. mdpi.com

The following table highlights a comparison of different green synthesis techniques for quinolines.

| Green Technique | Principle | Key Advantages | Example Application |

| Microwave-Assisted Synthesis | Direct molecular heating via microwave energy. tandfonline.com | Reduced reaction times, increased yields, energy efficiency. benthamdirect.comrsc.org | Synthesis of pyrazolo-[3,4-b]-quinolines in aqueous ethanol with yields of 91-98% in 5 minutes. rsc.org |

| Ultrasound-Assisted Synthesis | Acceleration of reactions via acoustic cavitation. ijpsjournal.comrsc.org | Faster reactions, higher yields, milder conditions, energy saving. nih.gov | N-alkylation of imidazole (B134444) rings for quinoline hybrids, reducing reaction time from days to hours. rsc.org |

| Ionic Liquids (ILs) | Use of non-volatile, recyclable salts as reaction media/catalysts. acs.orgnih.gov | Recyclability, simple workup, high product yields, metal-free options. acs.org | Friedländer synthesis of quinolines with a recyclable ionic liquid. acs.org |

| Green Solvents/Catalysts | Replacement of hazardous substances with benign alternatives. researchgate.net | Reduced environmental impact, improved safety, sustainability. ijpsjournal.com | Use of water or ethanol as solvents and recyclable catalysts like p-sulfonic acid calix acs.orgarene. researchgate.nettandfonline.com |

By integrating these advanced synthetic and green chemistry principles, the production of complex molecules like this compound can be achieved more efficiently and sustainably.

Chemical Transformations and Reaction Mechanisms of 6 Chloro 3 Nitro 4 Phenyl Quinolin 2 Ol

Electrophilic and Nucleophilic Substitution Reactions on the Quinoline (B57606) Ring

The electronic properties of the substituents on the quinoline ring of 6-Chloro-3-nitro-4-phenyl-quinolin-2-ol dictate its susceptibility to electrophilic and nucleophilic attack. The quinoline system itself is electron-deficient, a characteristic that generally disfavors electrophilic substitution compared to benzene (B151609). nih.govnumberanalytics.com

Electrophilic Substitution:

The presence of the electron-withdrawing nitro group at the 3-position significantly deactivates the quinoline ring towards electrophilic aromatic substitution. chemguide.co.uk Electrophilic attack, should it occur under forcing conditions, would be directed to the carbocyclic ring (the benzene part). The directing effects of the existing substituents would then come into play. The chlorine atom at the 6-position is an ortho-, para-director, while the influence of the heterocyclic ring also needs to be considered. In quinoline itself, electrophilic substitution typically occurs at positions 5 and 8. numberanalytics.comtutorsglobe.com Given the deactivating nature of the nitro group, harsh reaction conditions would be necessary to achieve any electrophilic substitution.

Nucleophilic Substitution:

Studies on related 4-chloroquinolines have shown that the chloro group can be displaced by various nucleophiles. researchgate.netresearchgate.netmdpi.com The reactivity of 2- and 4-chloroquinolines towards nucleophiles is well-documented, with the 4-position being generally more reactive. researchgate.net For this compound, the reactivity of the C-6 chloro group towards nucleophiles is an area for potential exploration.

A specific type of nucleophilic substitution is the vicarious nucleophilic substitution (VNS) of hydrogen, which has been studied in electron-deficient nitroquinolines. nih.gov This could potentially lead to functionalization at positions activated by the nitro group.

Table 1: Predicted Reactivity towards Substitution Reactions

| Reaction Type | Reagent/Conditions | Predicted Outcome | Rationale |

| Electrophilic Substitution | Nitrating mixture (HNO₃/H₂SO₄) | Low reactivity; potential for substitution on the carbocyclic ring | Strong deactivation by the nitro group. |

| Halogenation (e.g., Br₂/FeBr₃) | Very low reactivity | Strong deactivation by the nitro group. | |

| Nucleophilic Substitution | Amines (e.g., RNH₂) | Substitution of the chloro group at C-6 | Activation by the electron-withdrawing nature of the quinoline ring and nitro group. researchgate.netmdpi.com |

| Alkoxides (e.g., RONa) | Substitution of the chloro group at C-6 | Similar to amination, driven by the electron-deficient ring. researchgate.net | |

| Thiols (e.g., RSH) | Substitution of the chloro group at C-6 | Thiolates are effective nucleophiles for SNAr reactions. mdpi.com |

Derivatization at the Hydroxyl and Nitro Groups

The hydroxyl and nitro groups present in this compound offer versatile handles for further chemical modification.

Hydroxyl Group Derivatization:

The hydroxyl group at the 2-position can undergo a variety of reactions typical of phenols and enols. These include etherification and esterification. researchgate.netnih.gov The acidity of this hydroxyl group is influenced by the electronic effects of the other substituents on the quinoline ring. Derivatization is a common strategy to modify the properties of such molecules. researchgate.net

Table 2: Potential Derivatization Reactions of the Hydroxyl Group

| Reaction Type | Reagent | Product Type |

| Etherification | Alkyl halide (e.g., CH₃I) in the presence of a base (e.g., K₂CO₃) | 2-Alkoxyquinoline derivative |

| Esterification | Acyl chloride (e.g., CH₃COCl) or anhydride (B1165640) (e.g., (CH₃CO)₂O) in the presence of a base (e.g., pyridine) | 2-Acyloxyquinoline derivative |

| Silylation | Silyl halide (e.g., TBDMSCl) with a base (e.g., imidazole) | 2-Silyloxyquinoline derivative |

Nitro Group Transformations:

The nitro group at the 3-position is a key functional group that can be readily transformed, most notably through reduction to an amino group. This transformation opens up a vast array of subsequent chemical modifications. The reduction of nitroarenes is a well-established and synthetically useful reaction. acs.orgacs.orggoogle.commdpi.com

Table 3: Common Reduction Methods for the Nitro Group

| Reagent/Catalyst | Conditions | Product | Notes |

| SnCl₂ / HCl | Acidic medium | 3-Aminoquinoline derivative | A classic and effective method for nitro group reduction. nih.gov |

| Fe / Acetic Acid | Mildly acidic conditions | 3-Aminoquinoline derivative | A common and economical method. mdpi.com |

| H₂ / Catalyst (e.g., Pd/C, PtO₂) | Catalytic hydrogenation | 3-Aminoquinoline derivative | A clean and efficient method, though may also affect other reducible groups. |

| Hydrazine hydrate (B1144303) / CuO | Heterogeneous catalysis | 3-Aminoquinoline derivative | A reusable solid reagent system has been reported for the reduction of nitroquinolines. acs.orgacs.org |

The resulting 3-amino group can then be diazotized and subjected to Sandmeyer-type reactions to introduce a variety of other functional groups.

Rearrangement Reactions and Tautomerism Studies

Tautomerism:

Hydroxyquinolines, particularly those with the hydroxyl group at the 2- or 4-position, are known to exist in tautomeric equilibrium with their corresponding quinolinone forms. beilstein-journals.orgnih.govnih.govresearchgate.net For this compound, a significant equilibrium with its keto tautomer, 6-Chloro-3-nitro-4-phenyl-1H-quinolin-2-one, is expected.

The position of this equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of other substituents on the ring. beilstein-journals.orgnih.gov The quinolinone tautomer is often the more stable form. researchgate.net Spectroscopic techniques such as NMR and UV-Vis are instrumental in studying these tautomeric equilibria. beilstein-journals.orgnih.gov

Rearrangement Reactions:

While specific rearrangement reactions for this compound are not documented, related quinoline chemistries suggest possibilities. For instance, under certain conditions, rearrangements involving substituents on the quinoline ring could be envisaged, potentially catalyzed by acids or light.

Oxidative and Reductive Transformations of the Quinoline Core

Oxidation:

The quinoline ring is generally resistant to oxidation due to its aromatic character. However, under strong oxidizing conditions, degradation of the ring system can occur. The oxidation of alkyl-substituted quinolines to the corresponding carboxylic acids is a known transformation, suggesting that the benzene ring is more susceptible to oxidation than the pyridine (B92270) ring. youtube.com For this compound, the phenyl group at C-4 could potentially be a site for oxidation under harsh conditions, although the electron-withdrawing nature of the quinoline ring would make this difficult.

Reduction:

The pyridine ring of the quinoline system can be reduced under catalytic hydrogenation conditions, typically yielding a tetrahydroquinoline derivative. The specific conditions of hydrogenation (catalyst, pressure, temperature, and solvent) will determine the extent of reduction. The nitro group is also susceptible to reduction, and chemoselectivity between the reduction of the nitro group and the quinoline ring would be a key consideration in any synthetic strategy. Often, the nitro group can be selectively reduced under milder conditions than those required for the reduction of the aromatic ring. mdpi.com

Detailed Mechanistic Investigations of Key Reactions

Many transformations of quinolines are facilitated by metal catalysts. For instance, palladium-catalyzed cross-coupling reactions are widely used for the functionalization of haloquinolines. nih.gov Rhodium-catalyzed C-H activation and annulation reactions are employed in the synthesis of substituted quinolines. mdpi.com Copper-catalyzed reactions have also been developed for the amination and alkylation of quinoline N-oxides. nih.gov The reduction of nitroquinolines can be catalyzed by various metal systems, including copper oxide. acs.orgacs.org

A plausible catalytic pathway for a hypothetical Suzuki coupling of this compound with an arylboronic acid would involve the standard steps of oxidative addition of the Pd(0) catalyst to the C-Cl bond, transmetalation with the boronic acid, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

The mechanisms of both electrophilic and nucleophilic substitution reactions on aromatic rings proceed through well-defined intermediates.

In a hypothetical electrophilic nitration, the reaction would proceed via the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or Wheland intermediate, following the attack of the nitronium ion (NO₂⁺) on the quinoline ring. masterorganicchemistry.com The stability of this intermediate would determine the regioselectivity of the reaction.

For nucleophilic aromatic substitution at the C-6 position, the reaction would proceed through a Meisenheimer-like intermediate. nih.gov The negative charge of this intermediate would be stabilized by the electron-withdrawing quinoline ring and the nitro group. The stability of this intermediate is a key factor in the rate of the substitution reaction. The transition state leading to this intermediate would be the rate-determining step.

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone for determining the precise structure of 6-Chloro-3-nitro-4-phenyl-quinolin-2-ol, providing detailed information about the hydrogen and carbon environments.

The ¹H and ¹³C NMR spectra confirm the presence and positioning of all protons and carbons in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the chloro and nitro groups and the anisotropic effects of the aromatic rings.

In the ¹H NMR spectrum, a downfield signal corresponding to the N-H proton of the quinolinone tautomer is expected, typically as a broad singlet. The protons on the quinoline (B57606) backbone (H5, H7, H8) would appear as distinct signals in the aromatic region. For instance, in the related compound 3-Acetyl-6-chloro-4-phenylquinolin-2(1H)-one, the N-H proton appears significantly downfield. researchgate.net The protons of the C4-phenyl group would also resonate in the aromatic region, likely as multiplets.

The ¹³C NMR spectrum would show distinct signals for all 15 carbon atoms. The carbonyl carbon (C2) of the quinolinone form would be found significantly downfield, typically in the range of 160-170 ppm. The carbon bearing the nitro group (C3) would also be shifted downfield. Carbons attached to the chlorine (C6) and those in the phenyl ring would have chemical shifts consistent with their electronic environments. For example, analysis of various N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides provides reference points for the quinolone backbone carbons. nih.gov

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 6-Chloro-3-nitro-4-phenyl-1H-quinolin-2-one

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

| N1-H | ~12.0 (broad s) | - | Expected to be a broad singlet, exchangeable with D₂O. |

| C2 | - | ~162.0 | Carbonyl carbon, deshielded. |

| C3 | - | ~130.0 | Carbon bearing the nitro group. |

| C4 | - | ~145.0 | Quaternary carbon attached to the phenyl group. |

| C4a | - | ~138.0 | Quaternary carbon in the fused ring system. |

| C5 | ~8.2 (d) | ~128.0 | Deshielded by proximity to the nitro group and phenyl ring. |

| C6 | - | ~130.0 | Carbon attached to chlorine. |

| C7 | ~7.8 (dd) | ~125.0 | Shows coupling to H5 and H8. |

| C8 | ~7.5 (d) | ~118.0 | |

| C8a | - | ~122.0 | Quaternary carbon in the fused ring system. |

| C1' (Phenyl) | - | ~135.0 | Quaternary carbon of the phenyl ring. |

| C2'/C6' (Phenyl) | ~7.5-7.6 (m) | ~129.0 | Ortho protons/carbons of the phenyl ring. |

| C3'/C5' (Phenyl) | ~7.5-7.6 (m) | ~128.5 | Meta protons/carbons of the phenyl ring. |

| C4' (Phenyl) | ~7.5-7.6 (m) | ~130.0 | Para proton/carbon of the phenyl ring. |

Note: The chemical shifts (δ) are estimated based on data from structurally similar compounds like 6-chloro-2,4-diphenylquinoline (B13575943) rsc.org and N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides. nih.gov Actual values may vary. Multiplicities are abbreviated as s (singlet), d (doublet), dd (doublet of doublets), and m (multiplet).

While 1D NMR provides initial assignments, 2D NMR experiments are essential to unambiguously connect the molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the adjacent protons on the quinoline ring (H7-H8 and H7-H5), confirming their positions.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would definitively link each proton signal (H5, H7, H8, and phenyl protons) to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying the connectivity across multiple bonds, particularly through quaternary carbons. Correlations from the N-H proton to C2, C8a, and C3 would confirm the quinolinone structure. Additionally, correlations from the H5 proton to C4 and C6, and from the phenyl protons to C4, would solidify the placement of the substituents.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity between protons. A key NOESY correlation would be expected between the ortho-protons of the C4-phenyl ring and the H5 proton of the quinoline core, which would confirm their spatial relationship.

These techniques, when used together, provide an irrefutable assignment of the entire molecular structure. bldpharm.com

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group and Molecular Vibrations

Vibrational spectroscopy identifies the functional groups present in the molecule. The FT-IR and FT-Raman spectra of this compound would be characterized by several key absorption bands.

N-H/O-H Stretching: A broad band in the region of 3400-3200 cm⁻¹ would correspond to the N-H stretch of the quinolinone tautomer or the O-H stretch of the quinolinol form.

C=O Stretching: A strong, sharp absorption band around 1670-1650 cm⁻¹ is a definitive indicator of the carbonyl group (C=O) in the quinolinone ring. nih.gov

NO₂ Stretching: Two distinct bands corresponding to the asymmetric and symmetric stretching of the nitro group would appear around 1550-1530 cm⁻¹ and 1350-1330 cm⁻¹, respectively. rsc.org

C=C and C=N Stretching: Aromatic C=C and C=N stretching vibrations would be observed in the 1600-1450 cm⁻¹ region.

C-Cl Stretching: A band in the lower frequency region, typically around 800-600 cm⁻¹, would be attributable to the C-Cl stretching vibration.

Interactive Table 2: Characteristic Vibrational Frequencies (cm⁻¹) for 6-Chloro-3-nitro-4-phenyl-1H-quinolin-2-one

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity | Reference Compound(s) |

| N-H Stretch | 3400 - 3200 | Medium-Broad | nih.gov |

| Aromatic C-H Stretch | 3100 - 3000 | Medium | rsc.org |

| C=O Stretch | 1670 - 1650 | Strong | nih.gov |

| Aromatic C=C/C=N Stretch | 1600 - 1450 | Medium-Strong | rsc.org |

| NO₂ Asymmetric Stretch | 1550 - 1530 | Strong | rsc.org |

| NO₂ Symmetric Stretch | 1350 - 1330 | Strong | rsc.org |

| C-N Stretch | 1300 - 1200 | Medium | sigmaaldrich.com |

| C-Cl Stretch | 800 - 600 | Medium | sigmaaldrich.com |

Note: Frequencies are based on data from analogous structures containing the relevant functional groups.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Patterns

HRMS provides the exact mass of the molecular ion, which confirms the elemental composition. For C₁₅H₉ClN₂O₃, the expected monoisotopic mass is approximately 299.0274 Da. The presence of a chlorine atom would be evident from the characteristic M+2 isotopic pattern, where the peak at [M+2]⁺ is about one-third the intensity of the [M]⁺ peak.

The fragmentation pattern in the mass spectrum gives further structural proof. Key fragmentation pathways would likely involve the loss of the nitro group (NO₂), followed by the loss of carbon monoxide (CO) from the quinolinone ring. The phenyl and chloro substituents would likely remain on larger fragments. Predicted fragmentation for the related 6-chloro-3-nitro-quinolin-4-ol shows initial loss of water followed by other fragments. uni.lu

X-ray Crystallography for Solid-State Molecular Architecture

Single-crystal X-ray crystallography provides the ultimate proof of structure by mapping the precise spatial arrangement of atoms in the solid state. While a crystal structure for the specific title compound is not available, data from analogous compounds like 3-Acetyl-6-chloro-4-phenylquinolin-2(1H)-one reveals important structural features. researchgate.net

It is expected that the quinolinone ring system would be nearly planar. The phenyl ring at the C4 position would be twisted out of the plane of the quinoline core, with a significant dihedral angle. researchgate.net In the crystal lattice, molecules would likely be linked by intermolecular hydrogen bonds between the N-H group of one molecule and the carbonyl oxygen (C=O) or nitro group oxygen of a neighboring molecule, forming dimers or extended chains. researchgate.net

Electronic Spectroscopy for Electronic Transitions and Conjugation (e.g., UV-Vis)

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the molecule. The spectrum of this compound, likely recorded in a solvent like ethanol (B145695) or dichloromethane, would exhibit characteristic absorption bands.

The extensive conjugation involving the quinolinone system, the C4-phenyl ring, and the nitro group would result in strong absorptions in the UV region. Typically, quinoline derivatives show multiple bands corresponding to π→π* transitions. For instance, a related photochromic diazabicyclo[3.1.0]hex-3-ene containing a chloro-phenyl-pyrazole and a nitrophenyl group shows strong absorption maxima around 255 nm. mdpi.com The presence of the nitro group and the extended conjugation in the title compound would be expected to shift the absorption maxima to longer wavelengths (a bathochromic shift) compared to simpler quinolones.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations used to investigate the electronic structure and properties of molecules. nih.gov By approximating the many-electron wavefunction, DFT provides a computationally feasible yet accurate method for determining molecular geometries, energies, and other electronic properties. For quinoline (B57606) derivatives, the B3LYP functional combined with a basis set like 6–311++G(d,p) is a common and reliable level of theory for these calculations. nih.gov

Geometry optimization is a computational process that seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 6-Chloro-3-nitro-4-phenyl-quinolin-2-ol, a key structural feature is the relative orientation of the phenyl ring with respect to the quinoline core.

The primary conformational variable is the dihedral angle between the plane of the quinoline ring system and the plane of the 4-phenyl substituent. Studies on structurally similar compounds, such as 3-Acetyl-6-chloro-4-phenyl-quinolin-2(1H)-one, show that this angle is significant, with reported values around 65-71°. nih.gov This twist is due to steric hindrance between the ortho-hydrogens of the phenyl ring and the quinoline core. The optimized geometry would, therefore, not be planar, which has significant implications for the molecule's electronic structure and packing in the solid state.

Table 1: Predicted Optimized Geometrical Parameters for this compound Note: These are representative values based on DFT calculations of similar quinoline systems. Actual values would require specific calculation.

| Parameter | Bond/Angle | Predicted Value | Significance |

| Bond Length | C2-O (hydroxyl/keto) | ~1.36 Å (enol) / ~1.24 Å (keto) | Indicates the tautomeric form (ol vs. one). |

| C3-N (nitro) | ~1.47 Å | Reflects the single bond character. | |

| N-O (nitro) | ~1.23 Å | Typical for nitro group double bond character. | |

| C4-C(phenyl) | ~1.49 Å | Single bond connecting the two ring systems. | |

| C6-Cl | ~1.74 Å | Standard carbon-chlorine bond length in an aromatic system. nih.gov | |

| Dihedral Angle | Quinoline-Phenyl | ~60-75° | Defines the molecule's overall 3D shape and conformation. nih.govresearchgate.net |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity, utilizing the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between them, the HOMO-LUMO gap, is a key indicator of molecular stability; a smaller gap suggests higher reactivity. wikipedia.org

For this compound, the HOMO is expected to be distributed primarily across the electron-rich quinoline and phenyl ring systems. Conversely, the LUMO is anticipated to be heavily localized on the electron-withdrawing nitro group, a common feature for nitro-aromatic compounds. researchgate.net This separation of frontier orbitals indicates a significant intramolecular charge transfer character.

The electrophilicity index (ω) is a measure of a molecule's ability to accept electrons. It is calculated from the electronic chemical potential (μ) and chemical hardness (η), which are derived from the HOMO and LUMO energies. A higher electrophilicity index points to a greater capacity to act as an electrophile. researchgate.net

Table 2: Predicted Electronic Properties from FMO Analysis Note: Values are illustrative and based on typical results for similar aromatic nitro compounds.

| Parameter | Symbol | Typical Calculated Value (eV) | Interpretation |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.5 to -7.5 | Energy of the outermost electron-donating orbital. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -2.5 to -3.5 | Energy of the lowest-energy electron-accepting orbital. |

| HOMO-LUMO Energy Gap | ΔE | 3.5 to 4.5 | Indicates kinetic stability and resistance to electronic excitation. wikipedia.org |

| Chemical Hardness | η | 1.75 to 2.25 | Measures resistance to change in electron distribution. |

| Electrophilicity Index | ω | > 2.0 | Suggests the molecule is a strong electrophile. |

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution around a molecule, highlighting regions prone to electrophilic and nucleophilic attack. The map is colored based on the potential, with red indicating electron-rich (negative potential) regions and blue indicating electron-poor (positive potential) regions.

For this compound, the MEP map would show:

Negative Potential (Red/Yellow): Concentrated around the highly electronegative oxygen atoms of the nitro group and the hydroxyl/keto group, as well as the chlorine atom. These are the most likely sites for attack by electrophiles.

Positive Potential (Blue): Located around the hydrogen atoms, particularly the hydroxyl proton (in the -ol tautomer), making it the most probable site for nucleophilic attack or hydrogen bond donation.

Neutral Potential (Green): Generally found over the carbon framework of the aromatic rings.

This analysis is vital for predicting how the molecule will interact with biological receptors or other reactants. nih.gov

Theoretical vibrational frequency calculations using DFT are performed to complement and help interpret experimental spectroscopic data, such as that from Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy. researchgate.net Calculated frequencies are often scaled by a factor (e.g., 0.961 for B3LYP) to correct for anharmonicity and other systematic errors. nih.gov By calculating the Potential Energy Distribution (PED), each vibrational mode can be assigned to specific atomic motions, such as stretching, bending, or torsion. researchgate.net

Table 3: Key Calculated Vibrational Frequencies and Their Assignments Note: Wavenumbers are typical ranges for the specified functional groups.

| Vibrational Mode | Functional Group | Typical Wavenumber (cm-1) | Description |

| O-H Stretch | -OH | 3400 - 3600 | Present in the -ol tautomer; often broad. |

| N-H Stretch | -NH- | 3200 - 3400 | Present in the -one tautomer. |

| Aromatic C-H Stretch | Phenyl, Quinoline | 3000 - 3100 | High-frequency stretching of H atoms on the rings. |

| C=O Stretch | -C=O (keto) | 1650 - 1690 | Strong absorption, confirms the quinolin-2-one form. |

| Aromatic C=C Stretch | Phenyl, Quinoline | 1450 - 1600 | Multiple bands characteristic of the aromatic skeletons. |

| N-O Asymmetric Stretch | -NO2 | 1500 - 1560 | Strong indicator of the nitro group. |

| N-O Symmetric Stretch | -NO2 | 1330 - 1380 | Another key band for the nitro group. |

| C-Cl Stretch | -Cl | 700 - 850 | Indicates the presence of the chloro-substituent. |

Natural Bond Orbital (NBO) analysis transforms the calculated molecular orbitals into a localized picture of bonding that aligns with Lewis structures, showing lone pairs, bonds, and antibonds. faccts.de This method is exceptionally useful for quantifying intramolecular interactions, such as hyperconjugation and charge delocalization. updatepublishing.com It calculates the stabilization energy (E(2)) associated with the delocalization of electrons from a filled donor NBO to an empty acceptor NBO.

For this compound, NBO analysis would likely reveal significant charge transfer interactions:

π → π interactions:* Delocalization from the π orbitals of the phenyl ring to the π* antibonding orbitals of the quinoline system and vice versa.

lp → σ and lp → π interactions:** Delocalization from the lone pairs (lp) on the oxygen and chlorine atoms to neighboring antibonding orbitals (σ* or π*).

π(ring) → π(NO2) interactions:* A strong delocalization from the aromatic rings into the antibonding π* orbitals of the nitro group, which is a key factor in the molecule's electronic properties.

These interactions stabilize the molecule and are crucial for understanding the distribution of electron density. researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While DFT provides a static, time-independent picture, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a molecule over time. researchgate.net By solving Newton's equations of motion for a system of atoms, MD simulations can model how this compound moves, flexes, and interacts with its environment, such as a solvent or a biological macromolecule.

An MD simulation of this compound, typically in a solvent box of water or DMSO, would provide insights into:

Conformational Dynamics: Tracking the rotation of the phenyl ring relative to the quinoline core over time to understand its flexibility.

Solvation Effects: Analyzing how solvent molecules arrange around the solute and form hydrogen bonds, particularly with the nitro and hydroxyl/keto groups.

Hydrogen Bonding: Investigating the stability and lifetime of intermolecular hydrogen bonds between the molecule and solvent or between two molecules.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Modeling (Focusing on Mechanistic Insights)

QSAR and SPR studies are crucial in medicinal chemistry and materials science for establishing a mathematical relationship between the chemical structure of a compound and its biological activity or physical properties. For quinoline derivatives, these models offer insights into the structural features that govern their observed effects.

Interaction profiling for this compound and related compounds involves both ligand-based and structure-based computational approaches to predict their binding affinity and selectivity towards various biological targets.

Ligand-Based Approaches: These methods rely on the principle that molecules with similar structures are likely to have similar biological activities. For a series of quinoline derivatives, QSAR models can be developed to correlate molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) with their observed biological activities. For instance, studies on related 6-chloro-4-phenyl-quinolin-2(1H)-one derivatives have been conducted to explore their structure-activity relationships (SARs) as antiviral agents. nih.gov While a specific QSAR study for this compound was not found, the principles of such an analysis would involve synthesizing a series of analogues with variations at the chloro, nitro, and phenyl positions. The biological activity of these compounds would then be measured, and a QSAR model would be built to identify the key molecular features driving the activity.

Structure-Based Approaches: When the three-dimensional structure of the biological target (e.g., an enzyme or receptor) is known, structure-based methods like molecular docking can be employed. These simulations predict the preferred orientation and binding affinity of a ligand, such as this compound, within the active site of the target protein. This approach provides detailed insights into the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-protein complex. For example, the phenyl group at the 4-position and the quinoline core are capable of engaging in π–π stacking interactions, a common feature in the binding of small molecules to biological macromolecules. acs.org

Table 1: Predicted Physicochemical Properties and Interaction Potential of this compound

| Property | Predicted Value/Characteristic | Implication for Interaction Profiling |

| Molecular Formula | C15H9ClN2O4 | Provides the basis for calculating other properties. |

| Monoisotopic Mass | 316.0251 Da | Useful for mass spectrometry-based identification. |

| XlogP (predicted) | 3.5 | Indicates moderate lipophilicity, suggesting potential for membrane permeability and hydrophobic interactions. |

| Hydrogen Bond Donors | 1 (the hydroxyl group) | Can participate in hydrogen bonding with acceptor sites on a target protein. |

| Hydrogen Bond Acceptors | 4 (the nitro and carbonyl oxygens) | Can form hydrogen bonds with donor sites on a target protein. |

| Rotatable Bonds | 2 | Indicates some conformational flexibility, which can be important for fitting into a binding site. |

| Aromatic Rings | 2 | Potential for π–π stacking and other aromatic interactions. |

Note: The data in this table is derived from general predictions for the specified compound and is intended for illustrative purposes. Specific experimental values may vary.

Predictive models based on quantum chemistry calculations can offer significant insights into the chemical reactivity and selectivity of this compound. These models typically analyze the electronic properties of the molecule to predict how it will behave in a chemical reaction.

Computational models can calculate properties such as molecular electrostatic potential (MEP) maps, frontier molecular orbital (FMO) energies (HOMO and LUMO), and atomic charges. These calculations can predict the most likely sites for nucleophilic or electrophilic attack. For instance, the carbon atom of the carbonyl group in the quinolin-2-one tautomer is expected to be electrophilic, while the oxygen atoms of the nitro and carbonyl groups are nucleophilic centers.

Predictive modeling can also be applied to understand the selectivity of reactions. For example, in reactions involving the quinoline core, theoretical models can help predict whether a reaction is more likely to occur on the benzene (B151609) or the pyridinone ring, and at which specific position.

Theoretical Elucidation of Reaction Mechanisms

Theoretical chemistry provides a framework for understanding the detailed step-by-step process of chemical reactions involving this compound. By modeling the potential energy surface of a reaction, chemists can identify the most probable reaction pathways.

A key aspect of elucidating a reaction mechanism is the characterization of transition states—the high-energy structures that connect reactants to products. Computational methods, such as density functional theory (DFT), are used to locate these transition states and calculate their energies. The energy difference between the reactants and the transition state is the activation energy or energy barrier, which determines the rate of the reaction.

For the synthesis of quinoline derivatives, several named reactions exist, such as the Friedländer synthesis, which involves the condensation of an o-aminobenzaldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. researchgate.net Theoretical studies on such reactions can elucidate the mechanism by comparing the energy barriers of different possible pathways, for example, an initial aldol (B89426) condensation versus the formation of a Schiff base. researchgate.net For a substituted quinoline like this compound, computational modeling can determine how the chloro, nitro, and phenyl groups influence the stability of intermediates and the height of the energy barriers for various synthetic routes.

Table 2: Hypothetical Energy Barriers for Key Reaction Steps in Quinoline Synthesis

| Reaction Step | Description | Hypothetical Energy Barrier (kcal/mol) | Significance |

| Aldol Condensation | Formation of a C-C bond between the enolate and the carbonyl group. | 15-25 | A plausible initial step in some synthetic routes. The barrier height would be influenced by the substituents. |

| Cyclization | Intramolecular ring closure to form the quinoline core. | 10-20 | Typically a rapid step following the initial condensation. |

| Dehydration | Elimination of a water molecule to form the aromatic quinoline ring. | 5-15 | Often a thermodynamically favorable step leading to the final product. |

| Schiff Base Formation | Formation of an imine intermediate. | 12-22 | An alternative initial step in some synthetic pathways. |

Note: This table presents hypothetical data to illustrate the concept. Actual energy barriers would need to be calculated using specific computational models for the exact reactants and conditions.

The solvent in which a reaction is carried out can have a significant impact on the reaction mechanism and outcome. Theoretical models can account for solvent effects either implicitly, by treating the solvent as a continuous medium with a specific dielectric constant, or explicitly, by including individual solvent molecules in the calculation.

For reactions involving charged or highly polar intermediates and transition states, polar solvents can provide stabilization, thereby lowering the energy barriers and accelerating the reaction. For instance, in the synthesis of quinolin-4-ones, the choice of a strong base and a suitable solvent can influence the regioselectivity of cyclization. nih.gov Computational studies can model the reaction pathway in different solvents to predict these effects. For this compound, the polarity of the molecule, enhanced by the nitro and carbonyl groups, suggests that its reactivity and the stability of any charged intermediates would be sensitive to the solvent environment. Theoretical calculations could explore how solvents of varying polarity might favor one reaction pathway over another, for example, by preferentially stabilizing a particular transition state.

Structure Activity Relationship Sar Studies with Mechanistic Focus Excluding Clinical Outcomes

Impact of Substituents on Biological Target Interactions

The biological activity of the 6-Chloro-3-nitro-4-phenyl-quinolin-2-ol scaffold is intricately modulated by the nature and position of its substituents. These modifications influence the molecule's electronic properties, steric profile, and hydrogen bonding capacity, which in turn dictate its interaction with biological targets such as enzymes and receptors.

The presence of a halogen, specifically a chloro group at the 6-position of the quinoline (B57606) ring, has been shown to be a significant determinant of biological activity in various quinoline derivatives. biointerfaceresearch.commdpi.com Halogenation can enhance the lipophilicity of the molecule, potentially improving its ability to cross cellular membranes and reach its target. In SAR studies of quinoline-based compounds, the introduction of a chloro group has been associated with potent biological activities. For instance, in a series of quinoline derivatives, compounds bearing a chloro substituent at position 3 demonstrated notable anti-inflammatory properties. biointerfaceresearch.com Similarly, the presence of a chloro group at the C6 position in other quinoline analogs has been linked to improved antiplasmodial activity. nih.gov The electronic withdrawing nature of chlorine can also influence the reactivity of the quinoline ring system, affecting its binding affinity to target proteins.

The nitro group at the 3-position and the phenyl group at the 4-position are critical for the biological profile of the lead compound. The nitro group is a strong electron-withdrawing group, which can significantly alter the electronic distribution within the quinoline ring. libretexts.org This can impact the molecule's ability to participate in crucial interactions, such as hydrogen bonding and stacking interactions, with amino acid residues in the active site of a target enzyme or receptor. The position of the nitro group is also crucial; for example, in the synthesis of quinoxaline (B1680401) analogs, nitration at different positions of the quinoxalin-2-ol core under varying acidic conditions leads to distinct regioisomers, highlighting the directing effects of existing substituents. nih.gov

The hydroxyl group at the 2-position of the quinoline ring exists in tautomeric equilibrium with its keto form, quinolin-2(1H)-one. This tautomerism is a critical aspect of the molecule's chemistry and its interaction with biological targets. researchgate.netmdpi.com The predominant tautomeric form can be influenced by the solvent environment and the electronic nature of other substituents on the quinoline ring. researchgate.net Theoretical and spectral studies on related 4-hydroxyquinoline (B1666331) derivatives have indicated a preference for the keto-tautomer. researchgate.net

Identification of Pharmacophoric Features and Key Interaction Sites

A pharmacophore model for this class of compounds would likely include a hydrogen bond donor/acceptor group (the 2-ol/2-one tautomers), an electron-withdrawing feature (the 3-nitro group), a halogen bond donor (the 6-chloro group), and a hydrophobic aromatic region (the 4-phenyl group). These features collectively define the molecule's potential to interact with a specific biological target.

Molecular docking studies on similar quinoline derivatives have helped to elucidate these key interaction sites. For example, in studies of 2-(4-phenylquinolin-2-yl)phenol derivatives as potential COX-2 inhibitors, the quinoline scaffold, along with its substituents, was shown to fit within the enzyme's active site, forming critical interactions with key amino acid residues. researchgate.net

Mechanistic Studies of Biological Activity

While the precise mechanism of action for this compound is not extensively detailed in the provided context, studies on related quinoline and quinolone compounds provide insights into their potential biological activities. Quinolines are known to possess a broad range of pharmacological properties, including antimicrobial, antiviral, and anticancer effects. researchgate.netnih.gov

The mechanism often involves the inhibition of specific enzymes or the disruption of key cellular pathways. For instance, some quinolone derivatives function as non-nucleoside inhibitors of viral enzymes. nih.gov In the context of anticancer activity, quinoline-based compounds have been investigated as inhibitors of protein kinases, such as PI3K/mTOR. researchgate.net The substituents on the quinoline core play a direct role in this inhibition. For example, in a study of quinoxaline urea (B33335) analogs, the compounds were found to modulate IKKβ phosphorylation, a key step in a signaling pathway relevant to pancreatic cancer. nih.gov

The data in the table below, derived from studies on various quinoline derivatives, illustrates how different substituents can influence inhibitory activity against specific biological targets.

| Compound/Analog Class | Target/Activity | Key Substituent Effects |